molecular formula C19H18N2O4 B5193468 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide

Cat. No. B5193468
M. Wt: 338.4 g/mol
InChI Key: HTPVYTHBOJNVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), a membrane protein that regulates intracellular pH and cell volume.

Mechanism of Action

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide inhibits the activity of the Na+/H+ exchanger (NHE) by binding to its extracellular domain. This leads to a decrease in intracellular pH and an increase in cell volume. The inhibition of NHE has been shown to have a variety of physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the regulation of ion transport.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells, induce apoptosis, and regulate ion transport. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide in lab experiments is its potent inhibition of the Na+/H+ exchanger. This allows for the precise regulation of intracellular pH and cell volume, which is important for a variety of physiological processes. However, one limitation of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide is its toxicity at high concentrations. Careful dosing and monitoring of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide is necessary to prevent adverse effects.

Future Directions

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide. One area of research is the development of more potent and selective inhibitors of the Na+/H+ exchanger. Another area of research is the investigation of the neuroprotective effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide in animal models of neurodegenerative diseases. Additionally, the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide in combination with other drugs for the treatment of cancer and cardiovascular diseases should be explored.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide involves several steps, starting with the reaction of anthranilic acid with ethyl chloroformate to form ethyl N-phenylcarbamate. This is followed by the reaction of the resulting compound with 2-ethoxybenzylamine to form 2-(2-ethoxybenzylamino)phenyl-N-phenylcarbamate. The final step involves the reaction of this compound with acryloyl chloride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth and metastasis of cancer cells. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-16-11-7-6-10-15(16)20-17(22)12(2)21-18(23)13-8-4-5-9-14(13)19(21)24/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPVYTHBOJNVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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